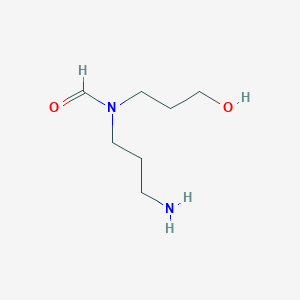
N-(3-aminopropyl)-N-(3-hydroxypropyl)formamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-aminopropyl)-N-(3-hydroxypropyl)formamide is an organic compound that features both amine and hydroxyl functional groups. This compound is of interest in various fields due to its potential reactivity and applications in synthesis and research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-aminopropyl)-N-(3-hydroxypropyl)formamide typically involves the reaction of 3-aminopropylamine with 3-hydroxypropylformate under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would include steps such as purification and quality control to meet industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-aminopropyl)-N-(3-hydroxypropyl)formamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The formamide group can be reduced to an amine.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of N-(3-aminopropyl)-N-(3-oxopropyl)formamide.
Reduction: Formation of N-(3-aminopropyl)-N-(3-hydroxypropyl)amine.
Substitution: Formation of various substituted amides or amines depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in the study of enzyme interactions due to its functional groups.
Medicine: Investigated for its potential as a drug precursor or in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which N-(3-aminopropyl)-N-(3-hydroxypropyl)formamide exerts its effects depends on its interactions with molecular targets. The amine and hydroxyl groups can form hydrogen bonds and participate in various biochemical pathways, influencing enzyme activity and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(3-aminopropyl)formamide: Lacks the hydroxyl group, making it less versatile in certain reactions.
N-(3-hydroxypropyl)formamide: Lacks the amine group, limiting its reactivity in nucleophilic substitution reactions.
N-(3-aminopropyl)-N-methylformamide: Contains a methyl group instead of a hydroxyl group, affecting its solubility and reactivity.
Uniqueness
N-(3-aminopropyl)-N-(3-hydroxypropyl)formamide is unique due to the presence of both amine and hydroxyl groups, which provide a combination of reactivity and functionality not found in simpler analogs. This makes it a valuable compound for diverse applications in research and industry.
Eigenschaften
Molekularformel |
C7H16N2O2 |
|---|---|
Molekulargewicht |
160.21 g/mol |
IUPAC-Name |
N-(3-aminopropyl)-N-(3-hydroxypropyl)formamide |
InChI |
InChI=1S/C7H16N2O2/c8-3-1-4-9(7-11)5-2-6-10/h7,10H,1-6,8H2 |
InChI-Schlüssel |
SBKZAOWQWVUNES-UHFFFAOYSA-N |
Kanonische SMILES |
C(CN)CN(CCCO)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


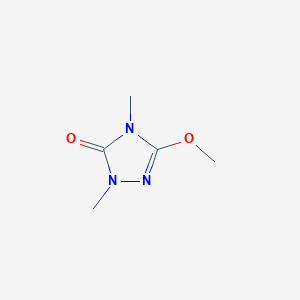
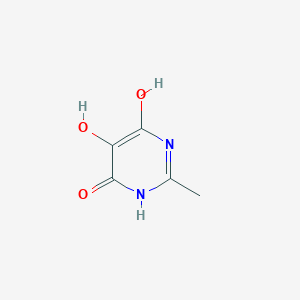
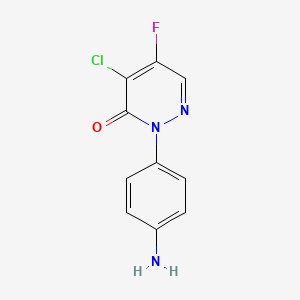
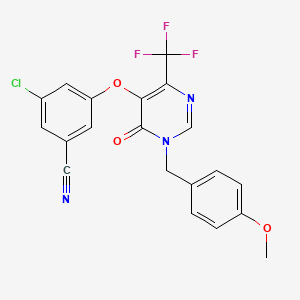


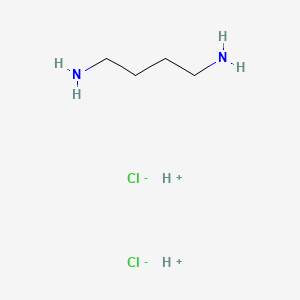
![N-Ethyl-2,3-dihydro-[1,4]thiazino[2,3,4-hi]indole-5-carboxamide](/img/structure/B13098140.png)
![2-(4-Fluorophenyl)-5-iodopyrazolo[1,5-A]pyridine-3-carboxylic acid](/img/structure/B13098154.png)
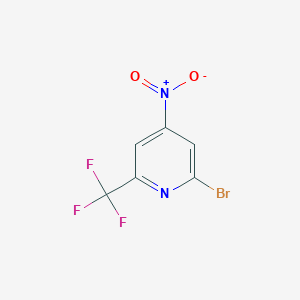
![9-Bromo-5,6-dihydroimidazo[1,2-d]pyrido[2,3-f][1,4]oxazepine](/img/structure/B13098163.png)

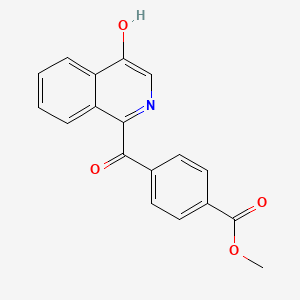
![2H-[1,3]Oxazolo[2,3-c][1,2,4]triazine](/img/structure/B13098207.png)
